molecular formula C6H9F3O3 B8817386 Ethyl (R)-(+)-4,4,4-trifluoro-3-hydroxybutyrate

Ethyl (R)-(+)-4,4,4-trifluoro-3-hydroxybutyrate

Cat. No. B8817386
M. Wt: 186.13 g/mol
InChI Key: ZWEDFBKLJILTMC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04645838

Procedure details

A solution of 19.31 g of ethyl trifluoroacetoacetate (Fairfield Chemical) in 50 ml of ethyl acetate was hydrogenated at atmospheres on a Parr shaker over (0.5 g) PtO2 as a catalyst. The volatiles were removed and the residue distilled under high vacuum to afford 14.75 g (76%) of the title compound as a low melting solid. bp=47°-49° C. at 0.1 mm of Hg, mp (uncorrected)=about 25° C.
Quantity
19.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]>C(OCC)(=O)C.O=[Pt]=O>[OH:10][CH:3]([C:2]([F:1])([F:11])[F:12])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
19.31 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.75 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04645838

Procedure details

A solution of 19.31 g of ethyl trifluoroacetoacetate (Fairfield Chemical) in 50 ml of ethyl acetate was hydrogenated at atmospheres on a Parr shaker over (0.5 g) PtO2 as a catalyst. The volatiles were removed and the residue distilled under high vacuum to afford 14.75 g (76%) of the title compound as a low melting solid. bp=47°-49° C. at 0.1 mm of Hg, mp (uncorrected)=about 25° C.
Quantity
19.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]>C(OCC)(=O)C.O=[Pt]=O>[OH:10][CH:3]([C:2]([F:1])([F:11])[F:12])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
19.31 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.75 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.